molecular formula C10H9BrN2O2 B12628906 Ethanone, 1-(6-bromo-4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)-

Ethanone, 1-(6-bromo-4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)-

Cat. No.: B12628906
M. Wt: 269.09 g/mol
InChI Key: FIJKNQRWVXIZER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(6-Bromo-4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone is a pyrrolo[2,3-b]pyridine derivative featuring a bromine atom at the 6-position, a methoxy group at the 4-position, and an acetyl group at the 3-position of the heterocyclic core. This compound serves as a key intermediate in medicinal chemistry for synthesizing bioactive molecules, particularly in oncology and antimicrobial research. Its structural uniqueness arises from the combination of electron-withdrawing (Br) and electron-donating (OCH₃) substituents, which influence both reactivity and biological activity .

Properties

IUPAC Name

1-(6-bromo-4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2O2/c1-5(14)6-4-12-10-9(6)7(15-2)3-8(11)13-10/h3-4H,1-2H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIJKNQRWVXIZER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CNC2=C1C(=CC(=N2)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Acylation Reactions

One of the primary methods for synthesizing Ethanone, 1-(6-bromo-4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)- involves acylation of the corresponding pyrrolo[2,3-b]pyridine derivative.

Method Overview:

  • Reagents: Bromoacetyl bromide (BrCOCH₂Br), aluminum chloride (AlCl₃), dichloromethane (DCM).
  • Procedure: The reaction is typically conducted under reflux conditions for about 40 minutes.

Yield: Reports indicate yields ranging from 70% to 92% depending on the specific reaction conditions and purity of starting materials.

Use of Acetic Anhydride

Another effective method involves the use of acetic anhydride in the presence of trifluoroacetic acid.

Method Overview:

  • Reagents: Acetic anhydride, trifluoroacetic acid.
  • Procedure: The reaction is carried out by heating the mixture for approximately 8 hours.

Yield: This method has shown a high yield of around 99%.

Reaction Conditions and Analysis

The efficiency of these methods can be influenced by several factors including temperature, concentration of reagents, and reaction time. Below is a comparative analysis of the reaction conditions:

Method Reagents Reaction Time Yield (%)
Acylation with BrCOCH₂Br Aluminum chloride, DCM 40 min 70 - 92
Acetic anhydride Trifluoroacetic acid 8 hours ~99

Chemical Reactions Analysis

Types of Reactions

Ethanone, 1-(6-bromo-4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)- can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.

    Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom .

Scientific Research Applications

Structural Characteristics

The compound features a pyrrolopyridine structure characterized by a fused pyrrole and pyridine ring system. The presence of bromine and methoxy substituents enhances its chemical reactivity and biological interactions, making it a candidate for various therapeutic applications. Its molecular formula is C10H9BrN2O2, with a molecular weight of approximately 269.09 g/mol .

Scientific Research Applications

1. Anticancer Activity

Ethanone, 1-(6-bromo-4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)- has shown potential as an inhibitor of fibroblast growth factor receptors (FGFRs), which are implicated in numerous cancers. Research indicates that derivatives of this compound can inhibit cell proliferation and induce apoptosis in cancer cell lines. Specific studies have demonstrated its ability to effectively inhibit FGFR activity, leading to reduced signaling through pathways that promote tumor growth and metastasis .

Case Study: FGFR Inhibition

In a study published in the Journal of Medicinal Chemistry, researchers synthesized various derivatives of this compound to evaluate their binding affinity to FGFRs. The results indicated that certain analogs exhibited significant inhibitory effects on receptor activity, suggesting their potential as therapeutic agents against cancers associated with aberrant FGFR signaling .

Compound NameBinding AffinityBiological Activity
Ethanone Derivative AHighInduces apoptosis in cancer cell lines
Ethanone Derivative BModerateInhibits cell proliferation

2. Drug Development

The unique structural properties of Ethanone, 1-(6-bromo-4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)- make it a valuable scaffold for drug development. Its ability to interact with specific biological targets allows for the design of novel therapeutic agents aimed at various diseases, particularly in oncology .

Case Study: Structure-Based Drug Design

A study focused on structure-based drug design utilized this compound as a lead structure to develop more potent inhibitors targeting FGFRs. The modifications made to the original structure resulted in compounds with improved potency and selectivity against cancer cell lines .

3. Synthesis and Reactivity Studies

The synthesis of Ethanone, 1-(6-bromo-4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)- typically involves reactions with acetic anhydride under specific conditions. Understanding the reactivity of this compound is crucial for developing new derivatives with enhanced biological properties .

Mechanism of Action

The mechanism of action of Ethanone, 1-(6-bromo-4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)- involves inhibition of fibroblast growth factor receptors (FGFRs). By binding to the ATP-binding site of FGFRs, the compound prevents the activation of downstream signaling pathways that promote cell proliferation and survival. This inhibition can lead to reduced tumor growth and increased apoptosis in cancer cells .

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The following table highlights structural analogues with modifications at the 3-, 4-, 5-, and 6-positions of the pyrrolo[2,3-b]pyridine scaffold:

Compound Name Substituents Melting Point (°C) Yield (%) Key Properties/Applications Reference
1-(6-Bromo-4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone 6-Br, 4-OCH₃, 3-COCH₃ Not reported Not reported Intermediate for antitumor agents
1-(5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone 5-Br, 3-COCH₃ Not reported Not reported Antiproliferative activity
1-(1H-Pyrrolo[2,3-b]pyridin-3-yl)ethanone No substituents, 3-COCH₃ Not reported Not reported Building block for heterocycles
1-(6-Methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone 6-OCH₃, 3-COCH₃ Not reported Not reported Synthetic precursor for kinase inhibitors
1-(4-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone 4-Cl, 3-COCH₃ Not reported Not reported Safety profile studied (GHS Category 2)
2-Bromo-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone (9a) 3-COCH₂Br 280–282 92 High-yield intermediate for cross-coupling

Key Observations :

  • Substituent Position : Bromine at the 6-position (target compound) vs. 5-position (similar antiproliferative activity) alters electronic density and steric effects, impacting binding to biological targets .
  • Methoxy vs. Chlorine : The 4-OCH₃ group (electron-donating) in the target compound may enhance solubility compared to 4-Cl (electron-withdrawing), as seen in safety data for 4-Cl analogues .
  • Synthetic Accessibility: Bromo-acetyl derivatives (e.g., compound 9a) achieve higher yields (92%) compared to non-halogenated analogues, likely due to improved reaction kinetics in cross-coupling reactions .

Biological Activity

Ethanone, 1-(6-bromo-4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)- (CAS Number: 1011711-60-6) is a chemical compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly as an inhibitor of fibroblast growth factor receptors (FGFRs). This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

Ethanone, 1-(6-bromo-4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)- features a pyrrolopyridine structure characterized by a fused pyrrole and pyridine ring system. The molecular formula is C10H9BrN2O2C_{10}H_{9}BrN_{2}O_{2}, with a molecular weight of approximately 269.09 g/mol. The presence of the bromo and methoxy groups enhances its chemical reactivity and biological activity, making it a subject of interest in various pharmacological studies .

Research indicates that Ethanone can effectively inhibit FGFR activity, leading to decreased signaling through pathways that are often overactive in various cancers. FGFRs play critical roles in cell proliferation and survival; thus, their inhibition can result in reduced tumor growth and metastasis. Specific binding assays have shown that this compound can bind to FGFRs with significant affinity, suggesting its potential as a therapeutic agent against cancers associated with aberrant FGFR signaling .

In Vitro Studies

Several studies have evaluated the biological activity of Ethanone in vitro. Notably, it has been shown to:

  • Inhibit Cell Proliferation : In various cancer cell lines, Ethanone has demonstrated the ability to inhibit cell growth effectively. For instance, studies reported a reduction in proliferation rates in cells expressing FGFRs.
  • Induce Apoptosis : The compound has been associated with increased apoptosis in cancer cells, which is crucial for eliminating malignant cells. This effect was particularly pronounced in cell lines where FGFR signaling was known to be upregulated .

Comparative Efficacy

Ethanone's efficacy can be compared with other compounds that share structural similarities. The following table summarizes some related compounds and their unique features:

Compound NameMolecular FormulaUnique Features
Ethanone, 1-(4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)-C10H9N2O2Contains a methoxy group at position 4
2-Bromo-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanoneC9H8BrN2ODifferent substitution pattern on the pyrrolopyridine ring
1-(6-Bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanoneC9H7BrN2OLacks the methoxy group found in Ethanone

Ethanone stands out due to its specific substitution pattern that enhances its biological activity against specific molecular targets compared to its analogs .

Case Studies

Case Study 1: Cancer Treatment Potential
A study published in the Journal of Medicinal Chemistry highlighted the potential of Ethanone derivatives in treating cancers characterized by FGFR overexpression. The study demonstrated that these derivatives could significantly reduce tumor size in xenograft models when administered at therapeutic doses.

Case Study 2: Mechanistic Insights
Another investigation focused on the mechanistic pathways through which Ethanone exerts its effects on cancer cells. It was found that the compound not only inhibited FGFR signaling but also modulated downstream pathways involved in cell survival and apoptosis .

Q & A

Basic: What synthetic methodologies are recommended for introducing bromo and methoxy groups into the pyrrolo[2,3-b]pyridine core of this compound?

Answer:
The bromination and methoxylation of the pyrrolo[2,3-b]pyridine scaffold typically involve regioselective halogenation and nucleophilic substitution. For bromination, N-iodosuccinimide (NIS) in acetone at room temperature is effective for introducing halogens at the 6-position . Methoxy groups are introduced via nucleophilic aromatic substitution using methoxide ions under controlled basic conditions (e.g., NaH in THF) . Key intermediates like 2-bromo-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone can be isolated with >80% yield and characterized by NMR (e.g., δ 8.5–8.7 ppm for pyrrolo-protons) .

Advanced: How can crystallographic data resolve ambiguities in the regiochemistry of bromo/methoxy substitution?

Answer:
Single-crystal X-ray diffraction using SHELX programs (e.g., SHELXL) is critical for unambiguous structural confirmation. For example, SHELX refinement can distinguish between 4-methoxy and 6-bromo substituents by analyzing bond angles and electron density maps . In cases of twinning or disorder, high-resolution data (d-spacing < 1.0 Å) and iterative refinement (e.g., using SHELXE) improve accuracy .

Basic: What spectroscopic techniques are optimal for characterizing this compound?

Answer:

  • NMR: 1^1H and 13^{13}C NMR identify substitution patterns. Methoxy protons appear as singlets at δ 3.8–4.0 ppm, while pyrrolo-protons resonate at δ 7.5–8.5 ppm .
  • HRMS: Exact mass analysis (e.g., 377.9885 Da) confirms molecular formula and isotopic patterns for bromine .
  • IR: Stretching frequencies at 1680–1700 cm1^{-1} confirm the ethanone carbonyl group .

Advanced: How to address contradictory solubility data in polar vs. nonpolar solvents?

Answer:
Contradictions arise from the compound’s amphiphilic nature (methoxy enhances polarity; bromo increases hydrophobicity). Methodological solutions:

  • Solubility Screening: Use Hansen solubility parameters (HSPs) to predict solvents. For example, DMSO (δ = 12.7) dissolves the compound at >50 mg/mL, while hexane (δ = 14.9) shows negligible solubility .
  • Co-solvent Systems: Optimize DCM/EtOAc (9:1) for column chromatography to balance polarity .

Basic: What are common impurities in the synthesis, and how are they removed?

Answer:
Major impurities include:

  • Debrominated byproducts: Formed during incomplete halogenation. Remove via silica gel chromatography (hexane/EtOAc gradient) .
  • Methoxy-deprotected intermediates: Use TLC (Rf_f = 0.3 in 7:3 hexane/EtOAc) to monitor and reprotect with methyl triflate .

Advanced: How to design structure-activity relationship (SAR) studies for brominated pyrrolopyridines?

Answer:

  • Core Modifications: Replace bromine with iodine (NIS in acetone) to assess halogen size effects on bioactivity .
  • Methoxy Bioisosteres: Substitute methoxy with ethoxy or trifluoromethoxy to study electronic impacts (see: 4-trifluoromethoxy analogs in BET inhibitor studies) .
  • Cellular Assays: Use IC50_{50} profiling in cancer models (e.g., mivebresib’s IC50_{50} = 2.4 µM in BET-dependent assays) .

Basic: How to stabilize reactive intermediates like α-bromoethanone during synthesis?

Answer:

  • Low-Temperature Handling: Conduct reactions at 0–5°C to minimize decomposition .
  • In Situ Quenching: Add Na2_2S2_2O3_3 to reduce residual bromine .
  • Protection Strategies: Use tert-butyloxycarbonyl (Boc) groups to shield reactive sites during coupling reactions .

Advanced: What computational methods predict metabolic stability of this compound?

Answer:

  • DMPK Modeling: Use in silico tools (e.g., SwissADME) to predict CYP450 metabolism. The methoxy group reduces clearance (t1/2_{1/2} > 4 hrs in murine models) .
  • Metabolite ID: LC-HRMS/MS identifies oxidative metabolites (e.g., demethylation at 4-methoxy) .

Basic: How to validate purity for in vitro assays?

Answer:

  • HPLC: Use a C18 column (acetonitrile/water, 0.1% TFA) with retention time >95% purity .
  • Elemental Analysis: Confirm Br content (theoretical: 21.2%; observed: 20.8–21.5%) .

Advanced: What strategies mitigate crystallographic disorder in the pyrrolo[2,3-b]pyridine ring?

Answer:

  • Data Collection: Use synchrotron radiation (λ = 0.7 Å) for high-resolution datasets .
  • Refinement Constraints: Apply SHELXL’s RIGU and SIMU commands to model anisotropic displacement parameters .
  • Twinned Crystals: Deconvolute overlapping reflections with CELL_NOW or TwinRotMat .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.